molecular formula C20H21NO4 B2680350 Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate CAS No. 1211150-83-2

Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B2680350
CAS No.: 1211150-83-2
M. Wt: 339.391
InChI Key: YCHIGRXWJACFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate is a synthetic organic compound featuring a pyrrolidine ring substituted with a 4-methoxyphenyl group at the 3-position, linked via a carbonyl group to a benzoate ester. This compound is structurally notable for its hybrid architecture, combining aromatic, heterocyclic, and ester functionalities.

Properties

IUPAC Name

methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-24-18-9-7-14(8-10-18)17-11-12-21(13-17)19(22)15-3-5-16(6-4-15)20(23)25-2/h3-10,17H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHIGRXWJACFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with pyrrolidine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the pyrrolidine derivative. This intermediate is then reacted with methyl 4-carboxybenzoate under esterification conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 4-formylbenzoate or 4-carboxybenzoate derivatives.

    Reduction: Formation of 4-hydroxybenzoate derivatives.

    Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The benzoate ester moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Research Findings and Limitations

  • Strengths : The evidence provides robust NMR and HRMS data for structural validation, ensuring reliable comparisons. The diversity of substituents in C1–C7 offers a template for understanding electronic effects.
  • Gaps : Direct data for the target compound (e.g., spectral results, bioactivity) are absent, necessitating caution in extrapolating conclusions.

Biological Activity

Methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a benzoate moiety, a pyrrolidine ring, and a methoxyphenyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H21_{21}N1_{1}O3_{3}
  • Molecular Weight : 285.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and cellular processes.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could influence neurological functions.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications, including:

  • Antidepressant Activity : Preliminary studies suggest that it may exhibit mood-enhancing properties through modulation of serotonin pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially useful for treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The IC₅₀ value was determined to be 45 µM, indicating moderate potency compared to known DPP-IV inhibitors like sitagliptin .
  • Neuropharmacological Evaluation : In animal models, the compound exhibited significant antidepressant-like effects in the forced swim test, suggesting potential use in treating depression .
  • Anti-inflammatory Studies : In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, supporting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with related compounds:

Compound NameIC₅₀ (µM)Biological Activity
This compound45DPP-IV Inhibition
Sitagliptin20DPP-IV Inhibition
Fluoxetine50Antidepressant Activity

Q & A

Q. Basic Research Focus

  • Compare observed melting points (mp) with literature values (e.g., 80–82°C for pyrazole derivatives in ).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weights (e.g., calc. 388.1342 vs. exp. 388.1344 in ) .

Advanced Consideration
Contradictions may arise from polymorphic forms or impurities. Techniques include:

  • Differential scanning calorimetry (DSC) to identify polymorphs.
  • HPLC with UV/Vis detection (≥95% purity thresholds, as in ) to assess impurities .

What strategies are recommended for functionalizing the 4-methoxyphenyl moiety to enhance bioactivity?

Q. Basic Research Focus

  • Introduce electron-withdrawing groups (e.g., nitro, halogen) via Suzuki-Miyaura coupling, as seen in quinoline derivatives ().
  • Replace methoxy with methylthio or trifluoromethyl groups to modulate lipophilicity (e.g., C5 and C7 in ) .

Advanced Consideration
Evaluate substituent effects using computational modeling (e.g., DFT for steric/electronic parameters) and correlate with bioassay results. Pyrazole derivatives in show antiviral activity, suggesting similar frameworks for SAR studies .

How can NMR spectral data be interpreted to confirm regiochemistry in the pyrrolidine ring?

Q. Basic Research Focus

  • Analyze 1H^1H NMR coupling constants (JJ): Vicinal protons on pyrrolidine show J=68HzJ = 6–8 \, \text{Hz}, while geminal protons exhibit no coupling .
  • 13C^{13}C NMR signals for carbonyl groups (e.g., 170–175 ppm for ester and amide carbons) .

Advanced Consideration
Contradictions in splitting patterns may arise from dynamic processes. Variable-temperature NMR (e.g., 153 K in ) can resolve conformational exchange .

What crystallization techniques optimize yield and purity for X-ray diffraction studies?

Q. Basic Research Focus

  • Use slow evaporation in ethyl acetate or toluene (e.g., reports >70% yields for quinoline derivatives) .
  • Additives like HCl (e.g., ’s hydrochloride hydrate) improve crystal lattice stability .

Advanced Consideration
For challenging crystallizations, employ microbatch under oil or vapor diffusion. ’s pyrazole crystallography (space group P21/cP2_1/c) highlights the role of hydrogen bonding in packing .

How can researchers design analogues to probe the role of the benzoate ester in biological activity?

Q. Basic Research Focus

  • Replace the methyl ester with tert-butyl or benzyl esters to assess steric effects.
  • Hydrolyze to the carboxylic acid (e.g., ’s pyrazole-4-carboxylic acid derivative) for solubility studies .

Advanced Consideration
Incorporate fluorophores (e.g., dansyl groups) for cellular uptake tracking. ’s mesomorphic benzoates demonstrate the utility of polarizable aromatic cores for material applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.